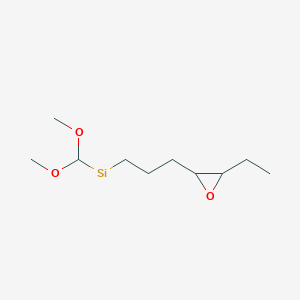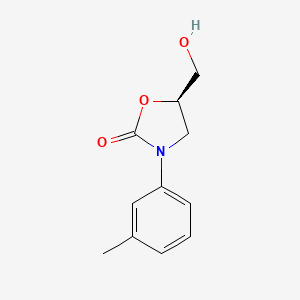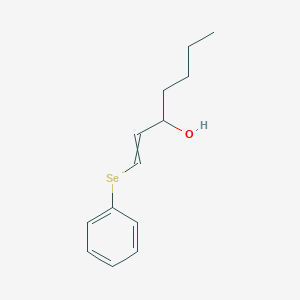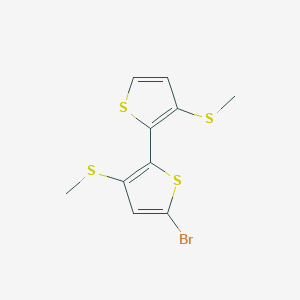
5-Bromo-3,3'-bis(methylsulfanyl)-2,2'-bithiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3,3’-bis(methylsulfanyl)-2,2’-bithiophene: is an organosulfur compound that belongs to the family of bithiophenes. This compound is characterized by the presence of two thiophene rings, each substituted with a bromine atom and a methylsulfanyl group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3,3’-bis(methylsulfanyl)-2,2’-bithiophene typically involves the bromination of 3,3’-bis(methylsulfanyl)-2,2’-bithiophene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atoms, replacing them with hydrogen or other substituents.
Substitution: The bromine atoms in the compound make it susceptible to nucleophilic substitution reactions, where the bromine can be replaced by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated products.
Substitution: Various substituted thiophenes depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: While not directly used as a drug, the compound serves as a precursor in the synthesis of pharmaceutical intermediates.
Industry: In the industrial sector, the compound is used in the development of organic electronic materials, such as organic semiconductors and conductive polymers.
作用機序
The mechanism of action of 5-Bromo-3,3’-bis(methylsulfanyl)-2,2’-bithiophene largely depends on its application. In chemical reactions, the bromine atoms and methylsulfanyl groups play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved are specific to the type of reaction or application being studied.
類似化合物との比較
3,3’-Bis(methylsulfanyl)-2,2’-bithiophene: Lacks the bromine substituents, making it less reactive in certain substitution reactions.
5-Bromo-2,2’-bithiophene: Lacks the methylsulfanyl groups, which affects its electronic properties and reactivity.
3,3’-Bis(methylsulfanyl)-5,5’-dibromo-2,2’-bithiophene: Contains additional bromine atoms, increasing its reactivity in substitution reactions.
Uniqueness: 5-Bromo-3,3’-bis(methylsulfanyl)-2,2’-bithiophene is unique due to the combination of bromine and methylsulfanyl substituents on the bithiophene core. This unique structure imparts specific electronic properties and reactivity patterns that are not observed in other similar compounds.
特性
CAS番号 |
191213-55-5 |
|---|---|
分子式 |
C10H9BrS4 |
分子量 |
337.4 g/mol |
IUPAC名 |
5-bromo-3-methylsulfanyl-2-(3-methylsulfanylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C10H9BrS4/c1-12-6-3-4-14-9(6)10-7(13-2)5-8(11)15-10/h3-5H,1-2H3 |
InChIキー |
DPVCNCBQRHKQDY-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(SC=C1)C2=C(C=C(S2)Br)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-Bis(dimethylamino)-6-[2-(5-methoxypyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12560361.png)
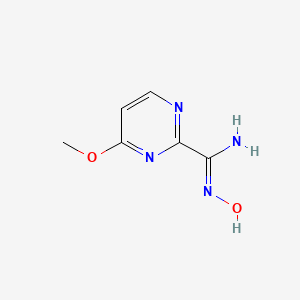
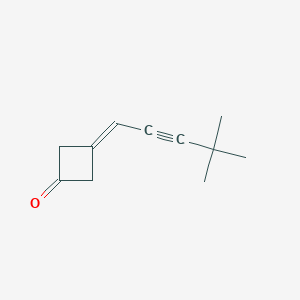
![1,1'-[1,3-Phenylenebis(methylene)]bis(4-cyanopyridin-1-ium) dibromide](/img/structure/B12560383.png)
![6-(Pent-4-en-1-yl)-4,6-dihydro-5H-5lambda~6~-thieno[3,4-d][1,3]thiazole-5,5-dione](/img/structure/B12560387.png)
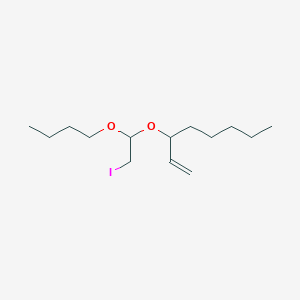
![4-Hydroxy-7-methyl-1-phenyldecahydro-1lambda~5~-phosphinino[2,3-c]pyridine-1-thione](/img/structure/B12560405.png)
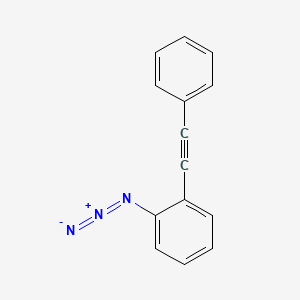
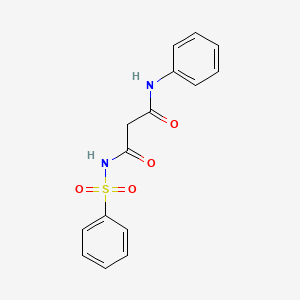
![(5-{[(5S)-2-Oxo-1,3-oxazolidin-5-yl]methyl}-1H-indol-3-yl)acetic acid](/img/structure/B12560431.png)
![2,2'-[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]diacetyl chloride](/img/structure/B12560433.png)
